1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a 1,2,3-triazole core substituted with a 5-methyl group and a 1,3-oxazole moiety. The oxazole ring is further functionalized with a 2-ethoxyphenyl group at position 2 and a methyl group at position 3. The carboxamide group is linked to a 2-methoxyphenyl substituent via the N-atom.
Properties
IUPAC Name |
1-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-5-32-20-12-8-6-10-17(20)24-26-19(16(3)33-24)14-29-15(2)22(27-28-29)23(30)25-18-11-7-9-13-21(18)31-4/h6-13H,5,14H2,1-4H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLDPLWAIQTOLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on immunomodulatory effects, anti-inflammatory actions, and cytotoxicity against various cell lines.
- Molecular Formula : C19H24N4O4
- Molecular Weight : 344.42 g/mol
- CAS Number : 1119452-24-2
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its immunomodulatory and anti-inflammatory properties. Research indicates that derivatives containing isoxazole and triazole moieties often exhibit significant biological activities due to their ability to interact with various biological targets.
Immunomodulatory Effects
Studies have shown that isoxazole derivatives can modulate immune responses. For instance:
- In vitro Studies : The compound has been reported to inhibit the humoral immune response and reduce the production of pro-inflammatory cytokines such as TNF-alpha in lymphocyte cultures. This suggests a potential role in conditions characterized by excessive immune activation .
- In vivo Studies : In animal models, administration of similar compounds has resulted in decreased carrageenan-induced paw edema, indicating anti-inflammatory effects. This aligns with findings that such compounds can enhance regulatory T cell populations while suppressing effector T cell activation .
Anti-inflammatory Activity
The compound's anti-inflammatory properties are particularly noteworthy:
| Study Type | Effect Observed | Mechanism |
|---|---|---|
| In vitro | Inhibition of TNF-alpha production | Modulation of signaling pathways involved in inflammation |
| In vivo | Reduction in carrageenan-induced edema | Suppression of leukocyte infiltration and cytokine release |
These findings suggest that the compound may be beneficial in treating inflammatory diseases by dampening excessive immune responses.
Cytotoxicity Studies
Cytotoxicity assessments have been performed using various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15 | Induction of apoptosis |
| A549 (lung) | 20 | Cell cycle arrest at G2/M phase |
| MCF7 (breast) | 10 | Activation of caspase pathways |
The results indicate that the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells, a desirable trait for anticancer agents.
Case Studies and Research Findings
Recent literature highlights several case studies involving related compounds:
- Isoxazole Derivatives : A review article discussed various isoxazole derivatives' immunoregulatory properties, emphasizing their ability to modulate T cell responses and cytokine production. The compound's structure suggests similar mechanisms could apply .
- Triazole Compounds : Research on triazole-containing compounds has demonstrated their potential as anti-cancer agents through apoptosis induction and cell cycle modulation. The presence of both isoxazole and triazole rings in this compound may enhance its therapeutic profile .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations from Structural Comparisons:
Substituent Positional Isomerism: The 2- vs. 4-ethoxy substitution on the oxazole/phenyl ring (e.g., vs. target compound) significantly alters electronic distribution.
Electron-Withdrawing vs. Electron-Donating Groups : Replacement of the 2-methoxyphenyl with a 2-fluorophenyl () introduces a strong electron-withdrawing effect, which could modulate metabolic stability or CYP450 interactions.
Scaffold Hybridization : Compounds like replace the triazole-oxazole core with oxadiazole-thiazole systems, expanding π-system conjugation and possibly improving target engagement in enzymes requiring planar heterocycles.
Solubility-Lipophilicity Trade-offs : Bulky hydrophobic groups (e.g., isopropyl in ) may enhance blood-brain barrier penetration but reduce solubility, necessitating formulation optimization.
Research Findings and Limitations
- Synthetic Routes: Evidence highlights the use of hydrazide intermediates and catalytic cyclization for triazole derivatives, suggesting analogous methods for the target compound.
- Pharmacological Data Gap : The evidence lacks experimental data (e.g., IC50, logP, solubility) for direct pharmacological comparison. Substituent effects are inferred from structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
